N-methyl-2-((5-(4-(2-methyl-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-methyl-2-[[5-[4-(2-methyl-3-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S2/c1-11-12(4-3-5-13(11)23(26)27)15(25)21-6-8-22(9-7-21)16-19-20-17(29-16)28-10-14(24)18-2/h3-5H,6-10H2,1-2H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXNOJYWAAIFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-((5-(4-(2-methyl-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure
The compound features a complex structure with several functional groups that contribute to its biological activity:
- Piperazine Ring : Known for its role in various pharmacological activities.
- Thiadiazole Moiety : Associated with a range of biological activities, including antimicrobial and anticancer properties.
- Nitrobenzoyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of thiadiazole, including the studied compound, exhibit a variety of biological activities:
-
Antimicrobial Activity :
- Compounds containing the 1,3,4-thiadiazole moiety have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated efficacy against Escherichia coli and Staphylococcus aureus at concentrations as low as 1 µg/mL .
- The presence of the piperazine ring enhances the antimicrobial efficacy by improving membrane permeability and bioavailability .
-
Anticancer Properties :
- The compound has been evaluated for its cytotoxic effects on various cancer cell lines. A study highlighted that modifications to the thiadiazole structure can enhance antitumor activity against breast (MCF-7) and liver (HepG2) cancer cells .
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
Several studies provide insights into the biological activities of similar compounds:
- Study on Thiadiazole Derivatives : A series of 5-(4-chlorophenyl)-1,3,4-thiadiazoles were synthesized and tested for their anticancer activity. The results indicated that the incorporation of piperazine significantly enhanced their effectiveness against MCF-7 cells .
- Antibacterial Screening : In a comparative study involving various amides derived from thiadiazoles, compounds were tested against common pathogens. The results confirmed that certain structural modifications led to improved antibacterial activity .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Division : The compound may interfere with DNA synthesis or repair mechanisms in bacterial and cancer cells.
- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
| Activity Type | Target Organism/Cell Line | Effective Concentration | Mechanism |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 1 µg/mL | Membrane disruption |
| Antifungal | Aspergillus niger | 1 µg/mL | Cell wall synthesis inhibition |
| Anticancer | MCF-7, HepG2 | Varies (low µM range) | Apoptosis induction |
Scientific Research Applications
Synthesis and Structural Features
The compound features a piperazine moiety linked to a thiadiazole ring, which is known for its diverse biological activities. The synthesis of such compounds typically involves multi-step organic reactions that can include the formation of thiadiazole derivatives followed by acylation with benzoyl groups. For instance, the synthesis of 5-substituted 1,3,4-thiadiazoles has been reported to yield derivatives with various biological activities, including antimicrobial and anti-inflammatory properties .
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For example, compounds derived from 1,3,4-thiadiazole have shown effectiveness against various bacterial strains, including resistant strains such as MRSA . The incorporation of piperazine enhances the bioactivity of these compounds by improving their interaction with microbial targets.
Anti-inflammatory Effects
Compounds similar to N-methyl-2-((5-(4-(2-methyl-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide have been evaluated for anti-inflammatory activities. Studies have demonstrated that certain thiadiazole-based compounds can inhibit inflammatory pathways and reduce edema in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
Thiadiazole derivatives are also being investigated for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer lines . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Case Studies
Several studies have documented the synthesis and evaluation of thiadiazole-containing compounds:
Comparison with Similar Compounds
Structural Analogues with Varied Piperazine Substituents
The piperazine ring is a common feature in many 1,3,4-thiadiazole derivatives. Key structural differences arise from the acyl/aryl groups attached to piperazine:
*Note: Molecular formula of the target compound is inferred based on structural analysis.
Key Observations :
- Electron Effects : The target compound's 2-methyl-3-nitrobenzoyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in ’s compound and the neutral tolyloxy group in ’s analog. These differences may alter solubility, stability, and receptor-binding interactions .
- Bioactivity Implications : Compounds with halogen substituents (e.g., 4g in ) often exhibit enhanced lipophilicity and membrane permeability, whereas nitro groups may confer redox activity or serve as hydrogen bond acceptors .
Analogues with Modified Thiadiazole Substituents
The thioacetamide chain and its N-alkylation are critical for activity in many thiadiazole derivatives:
Key Observations :
- Thioether vs. Ether Linkages : The thioether group in the target compound may enhance metabolic stability compared to ether-linked analogs (e.g., ), as sulfur atoms resist oxidative degradation .
- N-Alkylation: The N-methyl group in the target’s acetamide moiety likely reduces polarity, improving blood-brain barrier penetration relative to non-alkylated derivatives .
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can intermediates be stabilized?
The synthesis of thiadiazole-acetamide derivatives typically involves cyclization reactions. A validated approach includes:
- Step 1 : Condensation of isothiocyanate derivatives with hydrazides (e.g., benzohydrazide) in ethanol under reflux, yielding intermediates like N-(1-{[(2-benzoylhydrazino)carbonothioyl]amino}-2,2,2-trichloroethyl)acetamide (76% yield) .
- Step 2 : Cyclization using concentrated sulfuric acid at 293–298 K for 24 hours to form thiadiazole cores. Note that intermediates like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide may require co-crystallization for stabilization .
- Key Tip : Monitor reactions via TLC (chloroform:acetone = 3:1) and characterize intermediates using IR (amide C=O stretch at ~1670 cm⁻¹) and ¹H NMR (δ = 1.91 ppm for CH₃ groups) .
Q. How should researchers characterize this compound spectroscopically?
- IR Spectroscopy : Identify amide I (1649–1670 cm⁻¹) and nitro group stretches (1332–1542 cm⁻¹) .
- ¹H NMR : Look for methyl groups (δ = 1.91–2.10 ppm) and aromatic protons (δ = 7.20–7.94 ppm) .
- Mass Spectrometry : Use FAB-MS to confirm molecular ions (e.g., m/z = 384 [M+H]⁺) and elemental analysis for purity validation (e.g., C, 37.57%; N, 14.60%) .
Q. What are common pitfalls in isolating thiadiazole intermediates?
- Issue : Co-crystallization of intermediates (e.g., acetamide and thioacetamide derivatives) may complicate purification .
- Solution : Optimize solvent systems (e.g., DMSO/water recrystallization) and adjust reaction times to prevent over-cyclization .
Advanced Research Questions
Q. How can structural contradictions in cyclization mechanisms be resolved?
- Problem : Cyclization of intermediates (e.g., using P₂S₅) may fail due to steric hindrance from nitro or methyl groups .
- Method : Perform X-ray crystallography on co-crystals to confirm molecular geometry. For example, X-ray studies revealed planar thiadiazole rings with bond angles of 122.5°–124.3°, guiding mechanistic refinements .
Q. What strategies improve solubility for biological assays?
- Approach : Introduce polar substituents (e.g., sulfonamide or trifluoromethyl groups) to enhance hydrophilicity. Compare analogs like N-(4-{[2-(ethylamino)pyrimidinyl]amino}phenyl)-4-(trifluoromethyl)benzamide, where CF₃ improves metabolic stability .
- Experimental Design : Test solubility in DMSO:PBS mixtures and use HPLC to quantify partition coefficients (log P) .
Q. How do electronic effects influence reactivity in cross-coupling reactions?
- Study : Use DFT calculations to map electron density on thiadiazole sulfur atoms. Nitro groups at the meta position reduce nucleophilicity, slowing alkylation or acylation reactions.
- Validation : Compare reaction rates of nitro-substituted vs. unsubstituted analogs using kinetic profiling .
Q. What methodologies validate bioactivity against antimicrobial targets?
- Protocol : Screen against Staphylococcus aureus (MIC assays) and use molecular docking to predict binding to bacterial enoyl-ACP reductase. Reference studies on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, which showed MIC = 2 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
